molecular formula C14H19N3O B5873902 CYCLOBUTYL[4-(2-PYRIDYL)PIPERAZINO]METHANONE

CYCLOBUTYL[4-(2-PYRIDYL)PIPERAZINO]METHANONE

Cat. No.: B5873902
M. Wt: 245.32 g/mol
InChI Key: NFFBMVDEFFTWDA-UHFFFAOYSA-N
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Description

CYCLOBUTYL[4-(2-PYRIDYL)PIPERAZINO]METHANONE is a complex organic compound that features a cyclobutyl group attached to a piperazine ring, which is further substituted with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYCLOBUTYL[4-(2-PYRIDYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

CYCLOBUTYL[4-(2-PYRIDYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide or electrophilic substitution using bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

CYCLOBUTYL[4-(2-PYRIDYL)PIPERAZINO]METHANONE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of CYCLOBUTYL[4-(2-PYRIDYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl[4-(2-pyridinyl)piperazino]methanone
  • Cyclobutyl[4-(3-trifluoromethyl)pyridin-2-yl]piperazino]methanone

Uniqueness

CYCLOBUTYL[4-(2-PYRIDYL)PIPERAZINO]METHANONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclobutyl group, in particular, may influence its reactivity and interaction with biological targets, setting it apart from similar compounds.

Properties

IUPAC Name

cyclobutyl-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c18-14(12-4-3-5-12)17-10-8-16(9-11-17)13-6-1-2-7-15-13/h1-2,6-7,12H,3-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFBMVDEFFTWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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